Adenosine-5'-[phenylalaninol-phosphate]
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6372-09-4 |
|---|---|
Molecular Formula |
C19H25N6O7P |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
[(2S)-2-amino-3-phenylpropyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N6O7P/c20-12(6-11-4-2-1-3-5-11)7-30-33(28,29)31-8-13-15(26)16(27)19(32-13)25-10-24-14-17(21)22-9-23-18(14)25/h1-5,9-10,12-13,15-16,19,26-27H,6-8,20H2,(H,28,29)(H2,21,22,23)/t12-,13+,15+,16+,19+/m0/s1 |
InChI Key |
XNEAAYNJQROQFE-BPAMBQHCSA-N |
SMILES |
C1=CC=C(C=C1)CC(COP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Synonyms |
phenylalanyl-5'-AMP |
Origin of Product |
United States |
Synthetic Methodologies for Adenosine 5 Phenylalaninol Phosphate and Analogs
Chemical Synthesis Approaches for Nucleoside Phosphate (B84403) Conjugates
Traditional organic chemistry provides a robust toolkit for the synthesis of complex molecules like nucleoside-amino acid conjugates. These methods, while often requiring multiple steps involving protection and deprotection of functional groups, allow for a high degree of control and versatility in molecular design.
Phosphorylation Strategies for 5'-Hydroxyl Functionalization
The initial and critical step in the synthesis is the selective phosphorylation of the 5'-hydroxyl group of adenosine (B11128). Chemical phosphorylation methods are often challenged by the need for harsh conditions and the potential for side reactions, necessitating the use of protecting groups on the nucleoside's other reactive sites (the 2'- and 3'-hydroxyls of the ribose and the exocyclic amine of the adenine (B156593) base).
A variety of phosphorylating agents have been developed for this purpose. Common strategies include the use of phosphorus oxychloride (POCl₃) or phosphoramidite (B1245037) reagents. For instance, a one-pot synthesis can utilize a 5'-regioselective phosphitylating reagent, which reacts specifically with the primary 5'-hydroxyl group, followed by oxidation to yield the desired 5'-phosphate. nih.gov Another approach involves the use of reagents like dibenzyl phosphochloridate, where the benzyl (B1604629) groups act as protecting groups for the phosphate moiety and can be subsequently removed by hydrogenolysis. The choice of reagent and strategy often depends on the desired scale, purity requirements, and the compatibility with other functional groups in the molecule.
| Phosphorylating Agent Class | Example Reagent | Key Features |
| Phosphorus Oxyhalides | Phosphorus oxychloride (POCl₃) | Highly reactive; often requires a phosphate scavenger and careful control of stoichiometry. |
| Phosphoramidites | Dibenzyl N,N-Diisopropylphosphoramidite | Milder reaction conditions; requires subsequent oxidation step. |
| Phosphochloridates | Dibenzyl phosphochloridate | Introduces protecting groups directly onto the phosphate. |
| Specialized Reagents | 5'-Regioselective phosphitylating reagents | High selectivity for the 5'-hydroxyl, minimizing the need for extensive protection. nih.gov |
Coupling Reactions for Amino Acid-Phosphate Linkages
Once adenosine-5'-monophosphate is obtained, the next step is to form the phosphoamide or phosphoester bond with phenylalaninol. This is typically achieved through the activation of the phosphate group. The synthesis of such aminoacyl adenylates often involves condensation reactions. scispace.com
A widely used method employs carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the condensation between the carboxyl group of an N-protected amino acid and the phosphate of adenylic acid. scispace.comcdnsciencepub.com This approach forms a highly reactive acyl phosphate intermediate. cdnsciencepub.com The N-protected amino acid is used to prevent self-polymerization and other side reactions. Following the coupling, the protecting group is removed to yield the final conjugate. Alternative activators for forming these linkages include imidazole (B134444) derivatives and other specialized coupling reagents designed to create the activated aminoacyl adenylate intermediate efficiently. researchgate.net
Stereoselective Synthesis of Phenylalaninol Moiety
The phenylalaninol component of the target molecule contains a chiral center, making its stereoselective synthesis crucial for biological activity. Enantiomerically pure phenylalaninol is typically prepared from its corresponding amino acid, L-phenylalanine, which is readily available from fermentation processes. acs.org
A classical chemical method involves the reduction of an L-phenylalanine derivative using reducing agents like lithium aluminum hydride or borane (B79455) hydrides. google.com Another established route involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol (B1208) synthesis, in the presence of a strong acid, which efficiently removes the benzylic hydroxyl group to yield phenylalaninol. google.com Biocatalytic methods also offer an efficient and environmentally friendly alternative. Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high enantiomeric excess (>99% ee). frontiersin.orgacs.org Multi-enzyme cascades have also been designed to convert L-phenylalanine into various enantiopure amino alcohols through a series of biocatalytic steps. acs.orgacs.org
| Synthesis Method | Precursor | Key Reagents/Enzymes | Stereochemical Outcome |
| Chemical Reduction | L-phenylalanine derivative | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Dependent on precursor stereochemistry. google.com |
| Hydrogenation | L(+)-2-amino-1-phenyl-1,3-propanediol | H₂, Pd/C catalyst, strong acid (e.g., TFA) | Dependent on precursor stereochemistry. google.com |
| Biocatalytic Reductive Amination | α-hydroxy ketone | Engineered Amine Dehydrogenase (AmDH), NH₃ | High enantioselectivity (e.g., >99% ee for (S)-amino alcohols). acs.org |
| Multi-Enzyme Cascade | L-phenylalanine | Tyrosine ammonia (B1221849) lyase, decarboxylase, epoxidase, hydrolase | High enantioselectivity for various amino alcohol products. acs.org |
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic approaches leverage the high selectivity and mild reaction conditions of biocatalysts, often circumventing the need for complex protection-group chemistry associated with purely chemical methods. These pathways are becoming increasingly popular for the synthesis of nucleoside analogs due to their efficiency and sustainability. nih.govnih.govresearchgate.net
Enzyme-Mediated Phosphorylation and Ligation
Enzymes, particularly kinases, are highly efficient at catalyzing the regioselective phosphorylation of the 5'-hydroxyl group of nucleosides. Nucleoside kinases (NKs) transfer a phosphate group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP) or guanosine-5'-triphosphate (GTP), to the nucleoside substrate. mdpi.com For example, adenosine kinase specifically phosphorylates adenosine, and other kinases with broader substrate specificity, such as deoxynucleoside kinase from Drosophila melanogaster (dNK), can phosphorylate a wide range of canonical and modified nucleosides. mdpi.comnih.gov
The subsequent ligation step, forming the bond between the adenosine-5'-monophosphate and phenylalaninol, can be inspired by biological processes. In nature, aminoacyl-tRNA synthetases catalyze the formation of an aminoacyl adenylate intermediate. nih.gov While direct enzymatic ligation to form the final product is less common in a single step, a combination of enzymatic phosphorylation followed by a chemically-mediated coupling reaction represents a classic chemo-enzymatic strategy.
Optimization of Enzymatic Reaction Yields
Maximizing the yield of enzymatic reactions is critical for their practical application. Several parameters can be optimized, including enzyme and substrate concentrations, pH, temperature, and reaction time. mdpi.com For kinase-catalyzed phosphorylations, the concentration of the phosphate donor (e.g., GTP) is crucial; studies have shown that at least 1.5 molar equivalents of the donor are often needed for optimal reaction yields. mdpi.com
A significant challenge in ATP-dependent reactions is the high cost of ATP and potential product inhibition by the resulting ADP. bionukleo.com To overcome this, ATP regeneration systems are frequently employed. These systems use a secondary, coupled enzymatic reaction to continuously convert ADP back to ATP, ensuring a constant supply of the energy cofactor and driving the primary reaction forward. bionukleo.comnih.gov Common ATP regeneration systems include:
Acetate kinase with acetyl phosphate as the phosphate donor. researchgate.netarxiv.org
Pyruvate kinase with phosphoenolpyruvate (B93156) (PEP) as the phosphate donor. researchgate.net
Creatine (B1669601) kinase with creatine phosphate as the donor. researchgate.net
Polyphosphate kinases (PPK) using inexpensive polyphosphate as the donor. bionukleo.comresearchgate.netnih.gov
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships (SAR) of adenosine-5'-[phenylalaninol-phosphate] and its analogs is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties, particularly as inhibitors of aminoacyl-tRNA synthetases (aaRSs) like phenylalanyl-tRNA synthetase (PheRS). nih.gov Derivatization strategies focus on systematically modifying the three core components of the molecule: the adenosine moiety, the phenylalaninol component, and the phosphate linkage.
Modifications on the Adenosine Moiety
The adenosine moiety offers several positions for modification to probe its interaction with the target enzyme. Key modifications often involve the purine (B94841) ring and the ribose sugar.
Purine Ring Modifications: Substitutions on the purine ring can influence binding affinity and selectivity. Common modifications include substitutions at the C2, C8, N1, and N6 positions. For instance, N6-methylated adenosine derivatives have been shown to be potent agonists at certain purinergic receptors, indicating that this position is amenable to substitution. biu.ac.il The introduction of different functional groups can alter the hydrogen bonding network and steric interactions within the enzyme's active site.
Ribose Moiety Modifications: Modifications to the ribose sugar, particularly at the 2' and 3' positions, can impact the molecule's conformation and stability. For example, 2'-deoxy derivatives have been synthesized to explore the role of the 2'-hydroxyl group in binding. biu.ac.il Additionally, replacing the ribose with other cyclic or acyclic linkers can provide insights into the required spatial arrangement of the nucleobase and the phosphate group.
| Modification Site | Type of Modification | Potential Impact on Activity |
| C2 of Purine | Halogenation, Alkylation | Altered electronic properties and steric interactions |
| N6 of Purine | Methylation, Acylation | Modified hydrogen bonding capacity |
| C8 of Purine | Substitution with bulky groups | Probing steric tolerance in the binding pocket |
| 2' of Ribose | Deoxygenation, Fluorination | Altered sugar pucker and metabolic stability |
| 3' of Ribose | Substitution, Epimerization | Influence on conformational flexibility |
Variations in the Phenylalaninol Component
The phenylalaninol portion of the molecule mimics the natural amino acid substrate, phenylalanine, and is a critical determinant of specificity for PheRS. nih.gov Variations in this component are aimed at enhancing binding affinity and exploiting differences between prokaryotic and eukaryotic PheRS.
Side Chain Modifications: Alterations to the phenyl ring of phenylalaninol can significantly affect potency. Introducing substituents such as halogens, alkyl, or alkoxy groups can modulate hydrophobicity and electronic interactions. For example, phenyl-thiazolylurea-sulfonamides have been identified as potent inhibitors of bacterial PheRS, demonstrating the effectiveness of modifying the phenyl group mimic. nih.gov
Amine and Hydroxyl Group Modifications: The amino and hydroxyl groups of phenylalaninol are key interaction points. The amino group is involved in the formation of the phosphoramidate (B1195095) bond, and its basicity can be modulated. The terminal hydroxyl group can be modified or replaced to probe its role in binding and to potentially introduce new interactions.
| Modification Site | Type of Modification | Potential Impact on Activity |
| Phenyl Ring | Halogenation, Alkylation, Arylation | Enhanced hydrophobic and van der Waals interactions |
| Amino Group | N-methylation, Acylation | Altered basicity and hydrogen bonding |
| Hydroxyl Group | Esterification, Etherification, Replacement | Probing the necessity of the hydroxyl for binding |
| Stereochemistry | Use of D-phenylalaninol or other stereoisomers | Assessment of stereospecificity of the enzyme |
Phosphate Linkage Modifications
The phosphoramidate linkage is a key feature of this class of compounds, offering greater stability against enzymatic degradation compared to a standard phosphate ester bond. researchgate.net Modifications to this linkage can influence stability, cell permeability, and interaction with the enzyme's active site.
Phosphoramidate Modifications: The non-bridging oxygen atoms of the phosphate can be replaced with sulfur (thiophosphoramidate) or boron (boranophosphoramidate) to alter the charge distribution and resistance to nucleases. nih.gov Additionally, the nitrogen of the phosphoramidate can be further substituted to modulate its properties.
Phosphate Mimics: Replacing the phosphate group entirely with non-hydrolyzable mimics, such as phosphonates, can lead to more stable inhibitors. researchgate.net Methylenephosphonates, where a methylene (B1212753) group replaces the oxygen atom between the phosphorus and the 5'-oxygen of adenosine, are another strategy to increase stability. nih.gov These modifications can, however, impact the geometry and electronic nature of the linkage, which may affect binding affinity.
| Linkage Type | Modification | Potential Impact |
| Phosphoramidate | Replacement of oxygen with sulfur (Thiophosphoramidate) | Increased nuclease resistance, altered charge distribution |
| Phosphoramidate | N-alkylation | Modified stability and lipophilicity |
| Phosphate Mimic | Methylenephosphonate | Increased stability against hydrolysis |
| Phosphate Mimic | Phosphonate | Non-hydrolyzable linkage, altered bond angles |
Molecular Interactions and Enzymatic Mechanisms
Interaction with Phenylalanyl-tRNA Synthetase (PheRS)
Phenylalanyl-tRNA synthetase (PheRS) is a crucial enzyme in protein synthesis, responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA). aars.online Adenosine-5'-[phenylalaninol-phosphate] is designed as a stable analog of the transient phenylalanyl-adenylate (Phe-AMP) intermediate formed during this reaction. nih.govresearchgate.net
The binding of substrates and their analogs to aminoacyl-tRNA synthetases often induces significant conformational changes in the enzyme. In PheRS, the binding of the phenylalanyl-adenylate intermediate is a prerequisite for the proper positioning of the tRNA acceptor end, which involves a conformational rearrangement of the tRNA for the aminoacylation reaction to proceed. nih.gov The binding of a stable analog like Adenosine-5'-[phenylalaninol-phosphate] can "lock" the enzyme in a specific conformational state. nih.gov This stabilization is crucial for structural studies, such as X-ray crystallography, as it allows researchers to capture a snapshot of the enzyme in a state that closely resembles the catalytic intermediate complex. Studies on similar enzyme systems have shown that ligand binding can order previously disordered regions of the protein, such as a "mobile lid," to form part of the substrate-binding site. nih.gov
A key feature of Adenosine-5'-[phenylalaninol-phosphate] is its stability. The natural Phe-AMP intermediate is chemically labile and is quickly turned over by the enzyme. nih.gov In contrast, Adenosine-5'-[phenylalaninol-phosphate] is a non-hydrolyzable analog. The ester linkage in the natural intermediate is replaced with a more stable linkage that resists enzymatic cleavage. This characteristic makes it an invaluable tool for mechanistic and structural studies. nih.gov By using a non-hydrolyzable analog, researchers can trap the enzyme-intermediate complex for extended periods, facilitating detailed investigation of its properties without the complication of product formation. nih.govnih.gov
Enzyme Kinetics of Adenosine-5'-[phenylalaninol-phosphate]
The kinetic properties of Adenosine-5'-[phenylalaninol-phosphate] define its role as an inhibitor in enzymatic reactions catalyzed by PheRS.
In enzymatic assays, Adenosine-5'-[phenylalaninol-phosphate] typically demonstrates an inhibitory profile. nih.gov By competing with the natural Phe-AMP intermediate for the active site, it reduces the rate of tRNA aminoacylation. The effectiveness of this inhibition can be quantified in various assays that measure enzyme activity. mdpi.comnih.govnih.gov The degree of inhibition is dependent on the concentration of the analog, and such data is used to determine its inhibitory potency, often expressed as an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by half. mdpi.com While primarily known as an inhibitor, the interaction of ligands with allosteric sites on some enzymes can sometimes lead to activation; however, for substrate analogs like this compound that target the active site, inhibition is the expected and observed outcome. nih.govnih.gov
Kinetic studies are essential for characterizing the interaction between an enzyme and an inhibitor. nih.gov For an inhibitor like Adenosine-5'-[phenylalaninol-phosphate], key parameters include the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. researchgate.net While specific Km and Vmax values are properties of substrates, the effect of an inhibitor on the apparent Km and Vmax of the natural substrate provides insight into the mechanism of inhibition. nih.govresearchgate.net For a competitive inhibitor, the presence of the inhibitor increases the apparent Km of the substrate while the Vmax remains unchanged.
| Kinetic Parameter | Description | Typical Effect of Competitive Inhibitor |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate affinity. | Apparent Km increases. |
| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | Vmax is unchanged. |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. | A lower Ki value indicates a more potent inhibitor. |
| IC50 | The concentration of an inhibitor that reduces the enzyme's activity by 50%. | A lower IC50 value indicates a more potent inhibitor. |
This table describes the general kinetic parameters used to evaluate enzyme inhibitors. Specific values for Adenosine-5'-[phenylalaninol-phosphate] would be determined through detailed enzymatic assays.
Structural Biology of Enzyme-Ligand Complexes
The three-dimensional structure of phenylalanyl-tRNA synthetase (PheRS) from Thermus thermophilus in complex with Adenosine-5'-[phenylalaninol-phosphate] (also referred to as phenylalaninyl-adenylate or PheOH-AMP in crystallographic studies) has been determined by X-ray crystallography to a resolution of 2.5 Å. These structural studies have provided a static yet detailed snapshot of the enzyme's active site with the bound intermediate analogue.
Interactive Table: Crystallographic Data for PheRS-Adenosine-5'-[phenylalaninol-phosphate] Complex
| Parameter | Value |
| PDB ID | 1JJC |
| Resolution (Å) | 2.5 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=100.9, b=103.9, c=314.4 |
| Enzyme Source | Thermus thermophilus |
Note: The table is based on available crystallographic data for the complex.
The crystal structure of the PheRS-Adenosine-5'-[phenylalaninol-phosphate] complex offers profound insights into the catalytic mechanism of PheRS. dovepress.com A key observation is the significant conformational change in the enzyme upon binding the ligand. Specifically, a flexible loop in the active site closes down over the bound analogue, sequestering it from the solvent and creating a catalytically competent environment.
The structure reveals the precise positioning of the phenylalaninol and adenosine (B11128) monophosphate moieties. This orientation is crucial for the second step of the aminoacylation reaction, the transfer of the aminoacyl group to the tRNA. Although PheRS belongs to the class II family of aminoacyl-tRNA synthetases, which typically aminoacylate the 3'-OH of the terminal ribose of tRNA, it is an exception and targets the 2'-OH group. The structural data of the complex with the intermediate analogue, when modeled with the acceptor stem of tRNAPhe, helps to rationalize this unusual regiospecificity. The positioning of the analogue in the active site sterically favors the approach of the 2'-OH of the terminal adenosine of the tRNA for the nucleophilic attack.
Furthermore, the structure of the complex highlights the role of specific active site residues in stabilizing the transition state of the reaction. The intricate network of hydrogen bonds and hydrophobic interactions observed in the crystal structure is essential for catalysis.
The high-resolution crystal structure of the PheRS-Adenosine-5'-[phenylalaninol-phosphate] complex allows for a detailed analysis of the molecular recognition motifs that confer substrate specificity. nih.gov
Recognition of the Phenylalanine Moiety: The phenyl ring of the phenylalaninol part of the analogue is nestled in a hydrophobic pocket. A key interaction is a "sandwich" formed by the side chains of two phenylalanine residues of the enzyme, Pheα258 and Pheα260. nih.gov This aromatic stacking interaction is a major determinant of the enzyme's specificity for phenylalanine over other amino acids. The walls of this binding pocket are formed by the side chains of Valα261 and Alaα314.
Recognition of the Adenosine Moiety: The adenosine part of the ligand is recognized through a series of hydrogen bonds and stacking interactions. The adenine (B156593) base is positioned between the phenyl ring of Pheα216 and the side chain of Argα321. nih.gov The ribose moiety forms hydrogen bonds with the side chains of several conserved polar residues. These interactions are characteristic of the ATP-binding sites of class II aminoacyl-tRNA synthetases.
Interactions with the Phosphate (B84403) Group: The phosphate group of Adenosine-5'-[phenylalaninol-phosphate] is anchored in the active site through interactions with positively charged and polar residues, which help to neutralize its negative charge and position it correctly for catalysis.
Interactive Table: Key Molecular Recognition Interactions
| Ligand Moiety | Interacting Enzyme Residues | Type of Interaction |
| Phenyl Ring | Pheα258, Pheα260 | Aromatic Stacking (π-π) |
| Phenyl Ring | Valα261, Alaα314 | Hydrophobic |
| Adenine Base | Pheα216, Argα321 | Stacking and Hydrogen Bonding |
| Ribose | Conserved Polar Residues | Hydrogen Bonding |
| Phosphate Group | Positively Charged/Polar Residues | Electrostatic and Hydrogen Bonding |
Computational Chemistry and Molecular Modeling of Interactions
While specific molecular docking studies focusing solely on Adenosine-5'-[phenylalaninol-phosphate] are not extensively reported, the principles of such simulations are well-established for predicting the binding modes of inhibitors to PheRS. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In a typical molecular docking simulation for this system, a three-dimensional model of the PheRS active site, usually derived from a crystal structure, is used as the receptor. The structure of Adenosine-5'-[phenylalaninol-phosphate] is then computationally "docked" into the active site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating a more favorable binding mode.
The predicted binding mode from such a simulation would be expected to closely resemble the conformation observed in the X-ray crystal structure. The simulation would likely predict the key interactions, such as the aromatic stacking with Pheα258 and Pheα260 and the hydrogen bonding network with the adenosine moiety. Furthermore, molecular docking can be used to calculate a theoretical binding energy, which provides a quantitative estimate of the affinity of the ligand for the enzyme. These computational approaches are valuable for the rational design of novel PheRS inhibitors, allowing for the in silico screening of large libraries of compounds before their chemical synthesis and biological evaluation. nih.gov
Molecular Dynamics Simulations of Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules, providing detailed insights into the stability and dynamics of biological complexes. In the context of Adenosine-5'-[phenylalaninol-phosphate], which is a stable analog of the phenylalanyl-adenylate (Phe-AMP) intermediate, MD simulations are employed to study its interaction with Phenylalanyl-tRNA Synthetase (PheRS). These simulations reveal how the ligand binds and influences the enzyme's conformational state over time.
Research into substrate mimics of Phe-AMP, such as Adenosine-5'-[phenylalaninol-phosphate], often begins with homology modeling of the enzyme, like that from Enterococcus faecalis, if a crystal structure is unavailable. nih.gov The ligand is then docked into the enzyme's active site to predict its most favorable binding orientation. nih.govrsc.org Following docking, the entire enzyme-ligand complex is subjected to MD simulations, typically for time scales up to 200 nanoseconds, to observe the dynamic behavior of the complex in a simulated aqueous environment. nih.govsemanticscholar.org
Analysis of the simulation trajectory provides critical data on the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess conformational stability, with lower, stable RMSD values indicating a well-equilibrated and stable complex. The Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual amino acid residues, highlighting regions of the protein that may be involved in ligand binding and conformational changes.
These simulations have been instrumental in characterizing the specific interactions within the PheRS active site. The active site is comprised of distinct pockets that recognize the phenylalanine and adenosine moieties of the intermediate. nih.gov The phenyl group of the phenylalanine substrate is stabilized within a deep hydrophobic pocket formed by residues such as Phe255, Pro256, and Phe257. nih.govnih.gov This pocket plays a crucial role in discriminating between phenylalanine and other similar amino acids like tyrosine. nih.gov The adenosine portion of the analog is held in place by interactions with other specific residues. nih.govnih.gov The stability of these interactions, including hydrogen bonds and hydrophobic contacts, is monitored throughout the simulation to evaluate the binding affinity and residence time of the ligand. semanticscholar.org
| Simulation Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Simulation Time | 100 - 200 ns | Allows for the observation of complex equilibration and significant conformational sampling. |
| Complex RMSD | < 3 Å (stable) | Indicates the overall structural stability of the enzyme-ligand complex during the simulation. |
| Ligand RMSD | < 2 Å (stable) | Suggests the ligand remains stably bound in the active site in a consistent pose. |
| Key Phenylalanine Pocket Residues | Phe255, Phe257, Ala312, Phe313 | Forms a hydrophobic pocket that stabilizes the phenyl ring of the ligand through edge-to-face π-stacking and van der Waals interactions. nih.govnih.gov |
| Key Adenosine Pocket Residues | Hisα155, Gluα169 | Participate in hydrogen bonding to correctly orient the adenosine moiety of the ligand. nih.gov |
| Hydrogen Bond Occupancy | > 50% for key interactions | High occupancy indicates stable and persistent hydrogen bonds crucial for ligand binding affinity. |
Biological Activity and Pre Clinical Biochemical Evaluation
Cellular Pharmacology and Mechanistic Studies (Pre-clinical)
Modulation of Cellular Signaling Pathways (e.g., phosphorylation status)
There is currently no available research detailing how Adenosine-5'-[phenylalaninol-phosphate] may modulate cellular signaling pathways or affect the phosphorylation status of key proteins. Studies on related adenosine (B11128) compounds suggest that modifications to the phosphate (B84403) group can significantly alter their interaction with kinases, phosphatases, and other signaling molecules. However, without specific experimental data for Adenosine-5'-[phenylalaninol-phosphate], any discussion would be purely speculative.
Pre-clinical ADME (Absorption, Distribution, Metabolism, Elimination) Properties
A critical component of drug development is the characterization of a compound's ADME profile. This information is essential for predicting its behavior in a biological system. For Adenosine-5'-[phenylalaninol-phosphate], such data is not currently available.
In vitro Metabolic Stability Assays (e.g., microsomal stability)
No studies have been published that assess the metabolic stability of Adenosine-5'-[phenylalaninol-phosphate] in liver microsomes or other in vitro systems. These assays are crucial for determining a compound's susceptibility to metabolism by enzymes such as the cytochrome P450 family, which would provide insights into its potential half-life and clearance in vivo.
In silico Prediction of ADME Parameters
Computational models are often used to predict the ADME properties of new chemical entities. However, no in silico predictions for key parameters of Adenosine-5'-[phenylalaninol-phosphate], such as its lipophilicity, aqueous solubility, plasma protein binding, and potential to cross biological membranes, have been reported in the scientific literature.
Pre-clinical Pharmacokinetic Profiling in Model Systems (e.g., animal studies, non-human)
Pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed throughout the body, metabolized, and eliminated over time. There are no published preclinical pharmacokinetic data for Adenosine-5'-[phenylalaninol-phosphate] in any animal models. Such studies would be necessary to determine key parameters like bioavailability, volume of distribution, and clearance rates.
Structure Activity Relationship Sar and Rational Design Implications
Elucidation of Critical Pharmacophores for Target Interaction
The interaction of Adenosine-5'-[phenylalaninol-phosphate] with its putative target, PheRS, is dictated by specific structural features, or pharmacophores, within the molecule. These can be broken down into three key components: the adenosine (B11128) moiety, the phosphate (B84403) linkage, and the phenylalaninol group.
Adenosine Moiety: The adenosine portion of the molecule is crucial for recognition and binding within the ATP-binding pocket of the PheRS active site. Key interactions typically involve hydrogen bonding between the adenine (B156593) base and the ribose sugar with specific amino acid residues in the enzyme. Modifications to the purine (B94841) ring or the ribose can significantly impact binding affinity. biu.ac.il
Phosphate Linkage: The phosphate group serves as a linker and is critical for mimicking the transition state of the aminoacyl-adenylate intermediate formed during the natural enzymatic reaction. nih.gov The negatively charged phosphate likely forms important electrostatic interactions with positively charged residues in the active site.
Phenylalaninol Group: This amino alcohol mimics the amino acid phenylalanine. The phenyl ring is expected to fit into the specific side-chain binding pocket of PheRS, which is adapted to recognize the benzyl (B1604629) group of phenylalanine. The hydroxyl group of phenylalaninol may form additional hydrogen bonds within the active site, potentially increasing binding affinity compared to phenylalanine itself.
The critical pharmacophoric elements are summarized in the table below:
| Pharmacophoric Feature | Putative Interaction with Target (PheRS) |
| Adenine Base | Hydrogen bonding with enzyme backbone or side chains. |
| Ribose Sugar | Hydrogen bonding with enzyme residues. |
| Phosphate Group | Electrostatic interactions and hydrogen bonding. |
| Phenyl Ring | Hydrophobic interactions within the phenylalanine-binding pocket. |
| Hydroxyl Group | Potential for additional hydrogen bonding. |
Strategies for Optimizing Biological Activity and Selectivity
Optimizing the biological activity and selectivity of Adenosine-5'-[phenylalaninol-phosphate] would involve systematic modifications to its core structure. The goal is to enhance binding to the target enzyme while minimizing off-target effects.
One key strategy is to modify the phenylalaninol moiety to explore the steric and electronic requirements of the amino acid binding pocket. For instance, substitution on the phenyl ring could lead to enhanced potency or selectivity. Another approach is to alter the stereochemistry of the phenylalaninol, as enzymes are often highly stereospecific.
Modifications to the adenosine part of the molecule can also be beneficial. For example, substitutions at the N6 or C2 positions of the adenine ring have been shown to modulate the activity of adenosine analogues at various receptors and enzymes. biu.ac.ilnih.gov Furthermore, altering the ribose sugar, for instance by deoxygenation, can impact conformational preferences and binding affinity. biu.ac.il
Selectivity is a crucial consideration, especially if the target is a pathogen's PheRS. Differences between prokaryotic and eukaryotic aaRSs can be exploited to achieve selective inhibition. nih.gov Structure-based drug design, utilizing crystallographic data of the target enzyme, can guide the design of modifications that enhance binding to the pathogen's enzyme while reducing affinity for the human counterpart.
Rational Design of Novel Nucleotide-Peptide Conjugates
The structure of Adenosine-5'-[phenylalaninol-phosphate] serves as a scaffold for the rational design of novel nucleotide-peptide conjugates with improved properties. The general principles of peptide-oligonucleotide conjugate design can be applied here, focusing on aspects like cellular uptake, stability, and target engagement. mdpi.comnih.gov
One avenue for the design of new conjugates is to replace the single amino alcohol with a short peptide sequence. This could increase the number of potential interactions with the target enzyme and potentially improve selectivity. The choice of amino acids in the peptide would be guided by the structure of the target enzyme's active site.
Another design strategy involves modifying the linker between the nucleotide and the peptide. The length and flexibility of the linker can influence how the two moieties are presented to the enzyme, thereby affecting binding affinity. Different chemical linkages can also be explored to improve the stability of the conjugate. rsc.org
Furthermore, to enhance cellular uptake, which can be a challenge for charged molecules like nucleotide-peptide conjugates, cell-penetrating peptides (CPPs) could be conjugated to the core structure. mdpi.comnih.gov However, the impact of such modifications on target binding must be carefully evaluated. mdc-berlin.de
Considerations for Lead Optimization in Drug Discovery (pre-clinical)
In a pre-clinical drug discovery setting, optimizing a lead compound like Adenosine-5'-[phenylalaninol-phosphate] involves a multi-parameter approach. Key considerations include improving potency, enhancing selectivity, and ensuring favorable pharmacokinetic properties.
Potency Enhancement: This is often achieved through iterative cycles of chemical synthesis and biological testing. High-throughput screening of a library of analogues can identify compounds with improved inhibitory activity against the target PheRS. nih.gov
Selectivity Profiling: It is essential to assess the activity of the lead compound and its analogues against a panel of related enzymes, including other human aaRSs, to ensure target selectivity. This minimizes the potential for off-target toxicity.
Pharmacokinetic Properties: The physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, need to be optimized. Poor membrane permeability is a common issue with nucleotide-based drugs, and strategies to improve this, such as the use of prodrugs, may be necessary.
In Vitro and In Vivo Models: The optimized lead compounds would be tested in relevant cell-based assays and subsequently in animal models of the target disease to evaluate their efficacy and safety.
The following table summarizes key aspects of a pre-clinical lead optimization campaign for an Adenosine-5'-[phenylalaninol-phosphate]-based inhibitor:
| Optimization Goal | Strategy |
| Increase Potency | Modify phenylalaninol and adenosine moieties for better fit in the active site. |
| Enhance Selectivity | Exploit structural differences between target and off-target enzymes. |
| Improve Drug-like Properties | Modify the molecule to enhance solubility, permeability, and metabolic stability. |
| Demonstrate Efficacy | Test in relevant cellular and animal models of the disease. |
Future Research Directions and Potential Applications
Exploration of New Molecular Targets Beyond PheRS
While Adenosine-5'-[phenylalaninol-phosphate] is designed to target PheRS, the exploration of its potential off-target effects could unveil new therapeutic opportunities. The structural motifs of this compound, namely the adenosine (B11128) monophosphate and the phenylalaninol moiety, are common in various biological molecules, suggesting the possibility of interactions with other enzymes.
Future research should focus on comprehensive target deconvolution studies to identify additional molecular targets. Techniques such as chemical proteomics, which utilizes affinity-based probes to isolate binding partners from cell lysates, could be employed. Furthermore, computational approaches like reverse docking, where the compound is screened against a library of known protein structures, can predict potential off-target interactions.
Identifying new molecular targets for Adenosine-5'-[phenylalaninol-phosphate] could lead to its repurposing for other diseases. For instance, if it is found to interact with kinases or phosphatases, it could be investigated for applications in oncology or inflammatory diseases.
Development of Adenosine-5'-[phenylalaninol-phosphate] as a Chemical Probe for Enzyme Studies
The development of Adenosine-5'-[phenylalaninol-phosphate] into a chemical probe would be a valuable tool for studying the structure and function of PheRS and other potential enzyme targets. drugbank.comresearchgate.net Chemical probes are essential for receptor characterization and for screening new compounds. drugbank.com To achieve this, the molecule could be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags.
A fluorescently labeled version of Adenosine-5'-[phenylalaninol-phosphate] would enable researchers to visualize its localization within cells and to study its binding kinetics with target enzymes using techniques like fluorescence resonance energy transfer (FRET) and fluorescence polarization. researchgate.net Biotinylated probes, on the other hand, would facilitate the isolation and identification of binding partners through affinity purification followed by mass spectrometry.
These chemical probes would not only provide deeper insights into the mechanism of action of Adenosine-5'-[phenylalaninol-phosphate] but also serve as powerful tools for high-throughput screening of new inhibitors targeting PheRS or other identified molecular targets.
Advancements in Synthetic Methodologies for Complex Nucleotide Analogs
Recent advancements in synthetic organic chemistry, such as the use of novel coupling reagents and enzymatic synthesis, could be applied to streamline the production of this compound. mdpi.com For example, the use of phosphoramidite (B1245037) chemistry, widely employed in oligonucleotide synthesis, could be adapted for the formation of the phosphate (B84403) linkage. Furthermore, chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, could offer a more sustainable and efficient alternative.
Improving the synthetic accessibility of Adenosine-5'-[phenylalaninol-phosphate] will be crucial for its further development and for making it more readily available for biological studies and potential therapeutic applications.
| Synthetic Approach | Potential Advantages |
| Novel Coupling Reagents | Increased efficiency and yield |
| Enzymatic Synthesis | High stereoselectivity, milder reaction conditions |
| Chemo-enzymatic Methods | Combination of chemical versatility and enzymatic selectivity |
| Phosphoramidite Chemistry | Well-established for phosphate bond formation |
Integration of Advanced Computational Methods for Predictive Modeling
Advanced computational methods are poised to play an increasingly important role in the future research of Adenosine-5'-[phenylalaninol-phosphate]. nih.gov Molecular dynamics (MD) simulations can provide detailed insights into the binding mode of the compound with PheRS and other potential targets at an atomic level. These simulations can help to rationalize its inhibitory activity and guide the design of more potent and selective analogs.
Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools in drug discovery. researchgate.netnih.gov AI algorithms can be trained on existing data to predict the biological activity of new compounds, identify potential off-targets, and optimize pharmacokinetic properties. The integration of these computational methods will accelerate the research and development process, reducing the time and cost associated with bringing a new therapeutic agent to the clinic.
Predictive modeling can also aid in understanding the potential for drug resistance. By simulating the effects of mutations in the target enzyme, researchers can anticipate and potentially circumvent resistance mechanisms.
Q & A
Basic Research Questions
Q. How can Adenosine-5'-[phenylalaninol-phosphate] be synthesized in vitro, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, water-soluble carbodiimides react with adenosine-5'-phosphates in the presence of divalent ions (e.g., Mg²⁺) to form pyrophosphate-linked derivatives. Reaction optimization should include pH control (near neutrality) and ion concentration adjustments to enhance yields . Post-synthesis, purity can be validated using reversed-phase HPLC with UV detection at 260 nm (adenine-specific absorbance) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight and structural integrity .
Q. What are the standard experimental conditions for incorporating Adenosine-5'-[phenylalaninol-phosphate] into enzymatic assays?
- Methodology : Use buffer systems mimicking physiological conditions (pH 7.4, 25–37°C) with ionic strength maintained at ~150 mM (e.g., Tris-HCl or phosphate buffers). Include 1–5 mM Mg²⁺ as a cofactor, as divalent ions stabilize phosphorylated intermediates and enhance enzyme binding . For kinetic studies, pre-incubate the compound with enzymes like acetyl-CoA synthetase or creatine kinase to establish steady-state conditions before initiating reactions with substrates .
Q. How is Adenosine-5'-[phenylalaninol-phosphate] detected and quantified in complex biological matrices?
- Methodology : Employ enzymatic coupling assays. For instance, link its degradation to NADH production via auxiliary enzymes (e.g., pyruvate kinase/lactate dehydrogenase systems), monitoring absorbance at 340 nm . Alternatively, use bioluminescence assays with luciferase-luciferin systems, which detect ATP/ADP/AMP derivatives with sensitivity down to picomolar levels . Normalize data against internal standards (e.g., spiked deuterated analogs) to correct for matrix interference .
Advanced Research Questions
Q. How can researchers optimize the yield of Adenosine-5'-[phenylalaninol-phosphate] in multi-step enzymatic synthesis?
- Methodology : Implement a continuous-flow reactor system with immobilized enzymes to reduce product inhibition and improve turnover. For example, co-immobilize ATP-regenerating enzymes (e.g., polyphosphate kinase) and synthesis-specific enzymes (e.g., ligases) on solid supports. Monitor real-time yields using inline UV-Vis spectroscopy and adjust flow rates to maintain substrate concentrations below inhibitory thresholds (e.g., <30 mM for divalent ions) . Thermodynamic modeling of Gibbs free energy changes (ΔG) for coupled reactions can further guide optimization, as seen in ATP hydrolysis studies .
Q. What thermodynamic parameters govern the stability of Adenosine-5'-[phenylalaninol-phosphate] in aqueous solutions, and how do ionic strength/metal ions affect these?
- Methodology : Determine ΔG of hydrolysis using isothermal titration calorimetry (ITC) under varying conditions (pH 5.0–9.0, ionic strength 0.1–0.3 M, Mg²⁺/Ca²⁺ concentrations 1–10 mM). Compare results to established data for ATP/ADP/AMP hydrolysis, which show Mg²⁺ chelation significantly stabilizes phosphoanhydride bonds . Use the extended Debye-Hückel equation to model activity coefficients and predict stability under non-ideal conditions .
Q. How can contradictory data in enzymatic assays involving Adenosine-5'-[phenylalaninol-phosphate] be resolved?
- Methodology : Conduct systematic parameter sweeps to identify confounding variables. For example, discrepancies in Michaelis constants (Kₘ) may arise from differences in auxiliary enzyme purity (e.g., adenylate kinase contamination) or buffer composition. Replicate assays using ultra-pure enzymes (validated via SDS-PAGE) and standardized buffers (e.g., NIST-traceable formulations). Cross-validate results with orthogonal methods, such as ³¹P-NMR to directly monitor phosphoryl transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
